molecular formula C16H13N3O3S B5656589 1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol

1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol

Cat. No.: B5656589
M. Wt: 327.4 g/mol
InChI Key: CMTMTLVIGYPLGJ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a nitrophenyl group, and an imidazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate various biological processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-4-phenyl-1h-imidazole-2-thiol: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(2-hydroxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol: The hydroxy group can participate in hydrogen bonding, affecting solubility and interaction with biological targets.

    1-(2-methoxyphenyl)-4-(4-aminophenyl)-1h-imidazole-2-thiol: The amino group can undergo different chemical reactions compared to the nitro group.

Uniqueness

1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-15-5-3-2-4-14(15)18-10-13(17-16(18)23)11-6-8-12(9-7-11)19(20)21/h2-10H,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMTLVIGYPLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(NC2=S)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319851
Record name 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97814-15-8
Record name 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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